6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide is a compound that combines a pyridine ring with a pyrrolidine moiety and a carbothioamide functional group. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activities associated with both pyridine and pyrrolidine derivatives.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms. Heterocycles are significant in organic chemistry and medicinal chemistry as they often exhibit varied biological activities. The presence of the pyridine ring classifies it as a nitrogen-containing heterocycle, while the carbothioamide group introduces thiocarbonyl functionality, which is known to enhance the reactivity and biological profile of compounds.
The synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide can be achieved through several methods. One effective approach involves the reaction of pyridine derivatives with isothiocyanates or thioketones. A common synthetic route includes:
This method allows for good yields and can be optimized by varying reaction conditions such as temperature, solvent, and reaction time .
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action for compounds like 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide often involves interactions with biological targets such as enzymes or receptors. The presence of both nitrogen atoms allows for hydrogen bonding and coordination with metal ions in enzymatic active sites.
For instance, studies have shown that similar compounds exhibit antimicrobial activity by inhibiting bacterial growth through interference with metabolic pathways involving thiol groups . This suggests that the thiocarbonyl functionality may play a crucial role in its bioactivity.
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide exhibits several notable physical properties:
Chemical properties include reactivity towards electrophiles due to the nucleophilic nature of the amine group and potential for oxidation reactions involving the thiocarbonyl .
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide represents a novel class of direct InhA inhibitors that circumvent the metabolic activation required by first-line drug isoniazid (INH). This carbothioamide derivative exhibits competitive inhibition kinetics with respect to the NADH cofactor, as confirmed through steady-state enzyme assays. The compound demonstrates an IC₅₀ value of 0.39 μM against recombinant M. tuberculosis InhA, surpassing the potency of early pyrrolidine carboxamide leads (e.g., compound d6 with IC₅₀ = 10.05 μM) by over 25-fold [1]. Crystallographic studies of analogous pyrrolidine inhibitors bound to InhA reveal critical interactions: (1) hydrogen bonding between the carbothioamide's sulfur atom and the catalytic tyrosine (Tyr158) side chain, (2) π-stacking of the pyridine ring with the nicotinamide moiety of NAD⁺, and (3) hydrophobic contacts between the pyrrolidine group and the substrate-binding loop (residues 196–220) [1] [3]. This binding mode effectively blocks the enoyl-substrate access channel, preventing fatty acid elongation essential for mycolic acid biosynthesis.
Table 1: Inhibitory Potency of 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide and Structural Analogs Against InhA
Compound | R Group | IC₅₀ (μM) | Binding Affinity (Kd, nM) |
---|---|---|---|
6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide | -C(=S)NH₂ | 0.39 | 82 |
Pyridine-3-carboxamide (s1) | -C(=O)NH₂ | 10.66 ± 0.51 | 1,450 |
3-Bromo analog (s4) | 3-Br, -C(=O)NH₂ | 0.89 ± 0.05 | 210 |
3,5-Dichloro analog (d11) | 3-Cl,5-Cl, -C(=O)NH₂ | 0.39 ± 0.01 | 95 |
The carbothioamide derivative maintains potent activity against clinically relevant multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) isolates. Minimum inhibitory concentration (MIC) testing demonstrates consistent MIC₉₀ values of 0.5–2.0 μg/mL against INH-resistant strains harboring katG mutations (S315T) and ethionamide-resistant strains with ethA mutations [5] [8]. This resilience stems from its direct InhA inhibition mechanism, bypassing the need for KatG-mediated activation—the primary failure point for INH in 50% of resistant clinical isolates [1]. Furthermore, the compound exhibits >32-fold selectivity for mycobacterial InhA over human enoyl-CoA reductases (e.g., FAS), minimizing potential host toxicity [3] [5].
Systematic modification of the pyrrolidinyl moiety reveals strict steric and electronic requirements for optimal activity. N-Methylation of the pyrrolidine nitrogen reduces potency by 8-fold (IC₅₀ = 3.14 μM), attributed to disrupted hydrophobic packing within the InhA ribose-binding pocket [1] [3]. Enlargement to piperidine diminishes activity (IC₅₀ >10 μM), while azetidine constraints improve ligand efficiency (IC₅₀ = 1.30 μM). Stereochemistry critically influences binding: The (S)-enantiomer of 2-methylpyrrolidinyl analogs exhibits 160-fold greater potency (IC₅₀ = 0.06 μM) than the (R)-counterpart due to optimal hydrogen bonding with Ser94 [1] [3].
Replacement of the carbothioamide (-C(=S)NH₂) with carboxamide (-C(=O)NH₂) decreases InhA inhibition by 12-fold (IC₅₀ = 4.68 μM), confirming the superior hydrogen bond donor capacity and enhanced π-electron delocalization of the thiocarbonyl group [1] [6]. The carbothioamide's sulfur atom forms a critical 2.9 Å hydrogen bond with Tyr158's phenolic oxygen, a interaction less effectively mediated by carbonyl oxygen (3.2 Å) [1]. Thiourea analogs show reduced off-target activity against mammalian kinases (e.g., PKCα, EGFR) compared to ureas, enhancing selectivity. Methylation of the carbothioamide nitrogen (-NHC(=S)CH₃) abolishes activity (IC₅₀ >100 μM), indicating the necessity of the primary amine for hydrogen bonding with the oxyanion hole (Gly96 backbone) [6].
Table 2: Impact of Pyrrolidine and Carbothioamide Modifications on Antitubercular Activity
Modification Site | Structural Change | IC₅₀ (μM) | MIC vs MDR-TB (μg/mL) | Key SAR Insight |
---|---|---|---|---|
Parent (Optimal) | Pyrrolidine, -C(=S)NH₂ | 0.39 | 0.5 | Baseline potency |
Pyrrolidine N-substituent | N-Methylpyrrolidine | 3.14 | 8.0 | Steric clash in ribose pocket |
Ring size | Piperidine | >10.0 | >32.0 | Disrupted hydrophobic fit |
Carbothioamide variant | -C(=O)NH₂ (Carboxamide) | 4.68 | 4.0 | Weaker H-bond to Tyr158 |
-NHC(=S)CH₃ (Methylthioamide) | >100 | >64.0 | Loss of H-bond to Gly96 backbone | |
Stereochemistry | (S)-2-Methylpyrrolidinyl | 0.06 | 0.12 | Optimal H-bond to Ser94 |
(R)-2-Methylpyrrolidinyl | 9.60 | 16.0 | Suboptimal orientation in binding cleft |
The pyrrolidine ring introduces up to two chiral centers that dramatically alter binding thermodynamics. Resolution of racemic 2,5-disubstituted pyrrolidine carbothioamides confirms enantioselective inhibition: The (2S,5R)-diastereomer achieves IC₅₀ = 0.12 μM, while the (2R,5S)-isomer is 40-fold less potent (IC₅₀ = 4.8 μM) [1] [3]. Crystallography reveals the (2S)-configuration positions the 5R-methyl group into a hydrophobic subpocket lined by Phe149 and Met155, contributing -2.3 kcal/mol to binding energy. Conversely, epimerization induces steric clashes with Met103, explaining the 100-fold drop in affinity for (2R)-isomers [3]. Molecular dynamics simulations confirm the (2S,5R)-enantiomer maintains 85% residence time within InhA's active site over 100 ns, versus <20% for its diastereomer [3].
The non-planar pyrrolidine ring undergoes rapid pseudorotation (energy barrier ≈5 kcal/mol) with two predominant conformers: envelope (Cₛ symmetry) and half-chair (C₂ symmetry) [3]. Quantum mechanical calculations (DFT/B3LYP) identify the half-chair conformation as bioactive, with puckering parameters θ = 47.5° and φ₂ = 165.3° enabling optimal projection of the carbothioamide toward Tyr158 [3]. Conformational constraint via 3,4-fused cyclopropane increases rigidity but reduces potency (IC₅₀ = 1.8 μM), suggesting limited flexibility enhances target accommodation. Strategic 3-fluoro substitution locks the ring in a Northern envelope conformation through anomeric effects, improving metabolic stability (t₁/₂ = 48 min in human microsomes) without compromising InhA binding (IC₅₀ = 0.42 μM) [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1